Methyl 3-[(oxan-4-yl)amino]propanoate
Overview
Description
“Methyl 3-[(oxan-4-yl)amino]propanoate” is a chemical compound with the CAS Number: 1137213-00-3 . It has a molecular weight of 187.24 . The IUPAC name for this compound is methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a storage temperature of 4°C .Scientific Research Applications
ER to Synapse Trafficking of NMDA Receptors
Methyl 3-[(oxan-4-yl)amino]propanoate has been noted for its association with the NMDA receptors, which are involved in excitatory neurotransmission within the central nervous system. A review focused on NMDA receptors highlighted the molecular mechanisms of their biosynthetic pathways, transport after release from the endoplasmic reticulum, and presence at the plasma membrane including excitatory synapses. It also mentioned that abnormalities in NMDA receptor functioning are linked to various psychiatric and neurological diseases, underlining its significance in brain health and disease (Horak et al., 2014).
Branched Chain Aldehydes in Foods
The compound's structural similarity to certain branched aldehydes, which are key flavor compounds in various food products, has been explored. These aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are derived from amino acids and are significant in food flavor, especially in fermented and heat-treated products. Understanding the formation and degradation of these compounds is crucial for controlling the flavor profile of food products (Smit et al., 2009).
Volatomics in Gastrointestinal Disorders
This compound's relevance in the context of volatile organic compounds (VOCs) has been noted in research on gastrointestinal disorders like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). VOCs serve as non-invasive biomarkers for these conditions, and certain compounds like propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene have been identified as promising in the diagnosis and monitoring of these diseases. However, further studies correlating VOCs with IBD/IBS pathogenesis are needed before clinical implementation (Van Malderen et al., 2020).
Bio-inspired Adhesive Catechol-Conjugated Chitosan
The potential biomedical applications of catechol-conjugated chitosan, inspired by the robust wet-resistant adhesion of mussels, have been investigated. Chitosan-catechol exhibits enhanced solubility and mimics the behavior of mussel adhesive proteins. It's biocompatible, exhibits excellent hemostatic ability and tissue adhesion, making it a promising adhesive polymer for a variety of medical settings (Ryu et al., 2015).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-[(oxan-4-yl)amino]propanoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.
Biochemical Analysis
Biochemical Properties
Methyl 3-[(oxan-4-yl)amino]propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate for certain enzymes, facilitating reactions that involve the transfer of functional groups. For example, it may interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of corresponding alcohols and acids. Additionally, this compound can bind to proteins, potentially altering their conformation and activity. These interactions are crucial for understanding the compound’s role in various biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate signaling pathways by interacting with receptors or enzymes involved in signal transduction. For instance, it may affect the activity of kinases, which are enzymes that phosphorylate proteins and play a key role in cell signaling. By altering kinase activity, this compound can influence downstream signaling events, leading to changes in gene expression and cellular responses. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may act as an inhibitor of certain hydrolases, preventing the breakdown of specific substrates and thereby altering metabolic pathways. Additionally, this compound can interact with transcription factors, proteins that regulate gene expression, leading to changes in the transcription of target genes. These molecular interactions are essential for understanding the compound’s effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture. In in vitro studies, the effects of this compound on cellular function can be observed over different time points, providing insights into its short-term and long-term impacts. For example, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. In animal studies, researchers have observed threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may cause toxic effects, such as liver or kidney damage, highlighting the importance of determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by esterases, which hydrolyze the ester bond to produce corresponding alcohols and acids. Additionally, it may interact with other metabolic enzymes, such as oxidoreductases, which catalyze oxidation-reduction reactions. These interactions can affect metabolic flux and the levels of metabolites within cells, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as solute carrier proteins, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding how the compound is distributed within different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, this compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Properties
IUPAC Name |
methyl 3-(oxan-4-ylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDVGDAPLULBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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